2-(Bromomethyl)cyclobutan-1-one
Description
Properties
IUPAC Name |
2-(bromomethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-3-4-1-2-5(4)7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWORCNWNRQRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)cyclobutan-1-one can be synthesized through several methods. One common approach involves the bromination of cyclobutanone derivatives. For instance, the bromination of cyclobutanone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of cyclobutanol derivatives.
Oxidation: Formation of cyclobutanone carboxylic acids or other oxidized products.
Scientific Research Applications
2-(Bromomethyl)cyclobutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)cyclobutan-1-one involves its reactivity due to the presence of the bromomethyl and carbonyl groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The carbonyl group can participate in various reactions, including reductions and oxidations, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
2-(2-Chloroethyl)cyclobutan-1-one
- Structure: Features a chloroethyl (-CH2CH2Cl) substituent at the 2-position of the cyclobutanone ring.
- Molecular Formula : C6H9ClO; Molecular Weight : 132.59 g/mol.
- Key Differences: Substituent: Chloroethyl vs. bromomethyl. Leaving Group: Chlorine (Cl) vs. bromine (Br). Bromine is a better leaving group, making 2-(bromomethyl)cyclobutan-1-one more reactive in SN2 or elimination reactions. Physical State: 2-(2-Chloroethyl)cyclobutan-1-one is reported as a liquid stored at 4°C .
2-(2-Bromophenyl)cyclobutan-1-one
- Structure: Contains a bromophenyl (-C6H4Br) group attached to the cyclobutanone ring.
- Molecular Formula : C10H9BrO; Molecular Weight : 225.08 g/mol.
- Key Differences: Aromatic vs. Aliphatic Substituent: The bromophenyl group introduces resonance stabilization and aromatic π-electron effects, contrasting with the aliphatic bromomethyl group. Reactivity: The bromophenyl derivative is less likely to undergo nucleophilic substitution at the bromine site due to aromatic stabilization, whereas the bromomethyl group in this compound is more labile.
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
- Structure: A butanone derivative with bromo and chloro substituents and a 4-chlorophenyl group.
- Molecular Formula : C10H8BrCl2O; Molecular Weight : 306.44 g/mol.
- Key Differences: Carbon Chain Length: Butanone (4-carbon) vs. cyclobutanone (4-membered ring). The linear chain in butanone lacks the ring strain of cyclobutanone, reducing its propensity for ring-opening reactions. Halogen Diversity: Multiple halogens (Br, Cl) enhance electrophilicity, making this compound a candidate for multi-step halogenation or coupling reactions .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Highlights |
|---|---|---|---|---|
| This compound | C5H7BrO | 177.02 (estimated) | Bromomethyl (-CH2Br) | High reactivity in SN2 reactions |
| 2-(2-Chloroethyl)cyclobutan-1-one | C6H9ClO | 132.59 | Chloroethyl (-CH2CH2Cl) | Moderate reactivity due to Cl and chain |
| 2-(2-Bromophenyl)cyclobutan-1-one | C10H9BrO | 225.08 | Bromophenyl (-C6H4Br) | Aromatic stabilization reduces lability |
| 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | C10H8BrCl2O | 306.44 | Bromo, chloro, chlorophenyl | Multi-halogenated; versatile electrophile |
Biological Activity
2-(Bromomethyl)cyclobutan-1-one, a compound with the CAS number 73680-13-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with a bromomethyl group and a carbonyl functional group. Its molecular weight is approximately 199.17 g/mol. The structural formula can be represented as follows:
The primary biological activity of this compound appears to be linked to its interaction with various biochemical pathways. Specifically, it has shown potential antibacterial properties against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. The compound disrupts the normal biochemical functions of the bacterium, inhibiting its growth and proliferation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes the activities of related cyclobutane derivatives:
Case Studies
- Antimicrobial Activity : A study demonstrated that cyclobutane derivatives exhibited significant antimicrobial properties against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis . The mechanism involved disruption of bacterial cell wall synthesis and metabolic pathways .
- Antitumor Potential : Research on cyclobutane-containing alkaloids revealed their effectiveness in inhibiting tumor growth in vitro. These compounds were shown to induce apoptosis in cancer cells through caspase activation pathways .
- Enzyme Inhibition : A library of Mannich bases derived from cyclobutane structures was evaluated for their ability to inhibit carbonic anhydrase isoforms. Some derivatives displayed competitive inhibition properties, suggesting potential applications in treating conditions like glaucoma and epilepsy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Bromomethyl)cyclobutan-1-one, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via bromination of cyclobutanone derivatives. A common approach involves the reaction of cyclobutanone with brominating agents like PBr₃ or HBr in the presence of a catalyst. For example, analogous brominated cyclobutanones (e.g., 3-(5-bromopyridin-2-yl)cyclobutan-1-one) are synthesized using nucleophilic substitution or radical bromination .
- Key Considerations :
- Solvent polarity and temperature significantly impact reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination.
- Side reactions, such as over-bromination or ring-opening, can be mitigated by controlling stoichiometry (e.g., 1:1 molar ratio of cyclobutanone to brominating agent) .
- Data Table :
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| PBr₃ | Cyclobutanone, PBr₃, DMF | 65–70 | ≥95 | |
| HBr/H₂O₂ | Cyclobutanone, HBr, H₂O₂ | 50–55 | 90–92 |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar brominated ketones?
- Methodological Answer :
- ¹H NMR : The cyclobutane ring protons appear as a multiplet (δ 2.5–3.0 ppm), while the bromomethyl (-CH₂Br) group resonates as a singlet or triplet (δ 3.5–4.0 ppm). Adjacent carbonyl groups deshield these signals .
- IR : A strong carbonyl stretch (C=O) at ~1750 cm⁻¹ and C-Br stretching at ~550 cm⁻¹ confirm the functional groups .
- MS : Molecular ion peaks at m/z 178 (M⁺) and fragment ions at m/z 99 (loss of Br) are diagnostic .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in cyclobutanone derivatives?
- Methodological Answer :
- Electrophilic Pathway : Bromination occurs preferentially at the α-position (adjacent to the carbonyl) due to electron-withdrawing effects of the ketone, stabilizing the transition state. DFT calculations on analogous systems (e.g., 2-(Chlorodifluoroacetyl)cyclopentanone) show a lower activation energy for α-bromination (~15 kcal/mol) compared to β-sites (~22 kcal/mol) .
- Radical Pathway : Under UV light, bromine radicals abstract hydrogen from the methyl group, forming a stabilized cyclobutanonyl radical intermediate. This is supported by ESR studies on similar brominated ketones .
- Data Contradictions : Some studies report anomalous β-bromination in sterically hindered systems. Resolve discrepancies using kinetic isotope effects (KIE) or substituent-tuning experiments .
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Applications : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic attack sites. For example, LUMO localization on the bromomethyl group predicts reactivity toward amines or thiols.
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize zwitterionic transition states, accelerating SN2 pathways .
Q. What strategies address conflicting data in the compound’s toxicity profile across in vitro and in vivo studies?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Assess metabolic stability using liver microsomes. For instance, rapid demethylation in vitro may underestimate toxicity, while in vivo glucuronidation could reduce bioavailability .
- Dose-Response Analysis : Use Hill slopes to identify non-linear toxicity thresholds. A steep slope (n > 1) indicates cooperative effects, often missed in low-dose in vitro assays .
- Data Table :
| Model | LD₅₀ (mg/kg) | IC₅₀ (µM) | Metabolic Half-life (h) | Reference |
|---|---|---|---|---|
| Rat | 250 | N/A | 2.5 | |
| HepG2 | N/A | 75 | 0.8 |
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
